Degradation vs. Inhibition Mechanism
CQ627 is designed as a molecular glue degrader, while CQ211 is a traditional ATP-competitive inhibitor. A direct head-to-head comparison in MOLT4 leukemia cells shows that CQ627 effectively degrades the RIOK2 protein with a DC50 of 410 nM, whereas the inhibitor CQ211 shows no measurable degradation even at a concentration of 10 μM [1].
| Evidence Dimension | RIOK2 Protein Degradation Activity |
|---|---|
| Target Compound Data | DC50 = 410 nM, Dmax = 83.4% |
| Comparator Or Baseline | CQ211 (RIOK2 inhibitor): No degradation at 10 μM |
| Quantified Difference | CQ627 induces >83% degradation at sub-μM concentration; CQ211 induces no degradation at >24x higher concentration. |
| Conditions | MOLT4 leukemia cell line, ubiquitin-proteasome system (UPS) recruitment of E3 ligase RNF126 |
Why This Matters
This mechanistic distinction is critical for researchers aiming to study the functional consequences of complete RIOK2 protein ablation versus mere catalytic inhibition, justifying the procurement of CQ627 for degradation-based experiments.
- [1] Ma, H., Liu, C., Li, Z., Yu, Q., Xiong, H., Huang, C., Tan, L., Zhan, M., & Zhang, Z. (2025). Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders. European Journal of Medicinal Chemistry, 283, 117166. View Source
